molecular formula C19H14Cl2N2O3 B14396703 1,1-Bis(4-chlorophenyl)-4-diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate CAS No. 89861-35-8

1,1-Bis(4-chlorophenyl)-4-diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate

Cat. No.: B14396703
CAS No.: 89861-35-8
M. Wt: 389.2 g/mol
InChI Key: OYERZMUIXXPGIY-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)-4-diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(4-chlorophenyl)-4-diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate typically involves a multi-step process. One common method includes the reaction of phenol with cyclohexanone in the presence of hydrochloric acid and acetic acid as catalysts. The reaction mixture is maintained at a temperature of 50–60°C for approximately 2 hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process in a laboratory setting can be scaled up for industrial applications by optimizing reaction conditions and using appropriate catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-chlorophenyl)-4-diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of catalysts.

Major Products Formed

The major products formed from these reactions include various chlorinated and dechlorinated derivatives, which can have different chemical and physical properties.

Scientific Research Applications

1,1-Bis(4-chlorophenyl)-4-diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Bis(4-chlorophenyl)-4-diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with different properties .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): Known for its use as an insecticide.

    1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDD): A degradation product of DDT.

    2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol (Dicofol): Used as an acaricide.

Properties

CAS No.

89861-35-8

Molecular Formula

C19H14Cl2N2O3

Molecular Weight

389.2 g/mol

IUPAC Name

ethyl 5,5-bis(4-chlorophenyl)-2-diazo-3-oxopent-4-enoate

InChI

InChI=1S/C19H14Cl2N2O3/c1-2-26-19(25)18(23-22)17(24)11-16(12-3-7-14(20)8-4-12)13-5-9-15(21)10-6-13/h3-11H,2H2,1H3

InChI Key

OYERZMUIXXPGIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])C(=O)C=C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

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